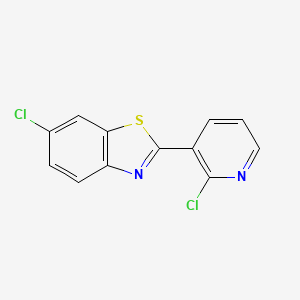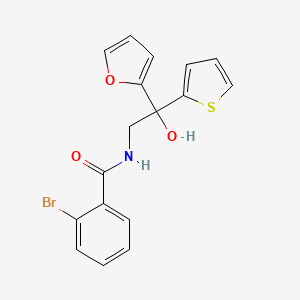![molecular formula C15H24N2O5 B2514205 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418113-56-0](/img/structure/B2514205.png)
2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of oxazole, which is a five-membered heterocyclic compound containing both nitrogen and oxygen in the ring. The specific structure mentioned includes a tert-butoxycarbonyl amino group, indicating its relevance in the field of peptide synthesis and protection strategies for amino acids.
Synthesis Analysis
The synthesis of related oxazolone derivatives has been demonstrated in the literature. For instance, the reaction of N-ethyl,N′-(γ-dimethylaminopropyl)-carbodiimide-HCl with N-tert-butoxycarbonyl-L-valine leads to the formation of a 2-tert-butoxy-4-isopropyl-5(4H)-oxazolone, which can be isolated in significant yield under optimized conditions . This suggests that similar methodologies could be applied to synthesize the compound of interest, utilizing the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of oxazolone derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The specific stereochemistry of the substituents is crucial for the biological activity and synthesis of peptides. Single crystal X-ray analysis has been used to determine the structure of related compounds, ensuring the correct stereochemistry is achieved .
Chemical Reactions Analysis
Oxazolones, such as the ones described in the literature, are known to participate in various chemical reactions, particularly in peptide synthesis. They can react with amino acid esters to form peptides while maintaining optical purity, although some racemization may occur under certain conditions . The presence of the tert-butoxycarbonyl group is significant as it is a common protecting group in peptide synthesis, which can be removed under acidic conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid are not detailed in the provided papers, related compounds exhibit properties that are crucial for their reactivity and handling. For example, the stability of the oxazolone ring and the presence of the tert-butoxycarbonyl group influence the solubility and reactivity of these molecules in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis of Oxazole Derivatives
Microwave-assisted synthesis has become a significant method for producing oxazole derivatives, which are crucial in medicinal chemistry due to their pharmacological activities. This approach is noted for its efficiency in synthesizing benzoxazole derivatives, a subgroup of oxazole compounds, which are important in pharmaceutical chemistry and other industries like dyestuff, polymer, agrochemical, and optical brighteners. The method emphasizes rapid and high-yield production of diverse benzoxazole derivatives, highlighting the compound's importance across various scientific and industrial applications (Özil & Menteşe, 2020).
Catalytic Non-Enzymatic Kinetic Resolution
The catalytic non-enzymatic kinetic resolution (KR) of racemic compounds, including those related to oxazole derivatives, plays a pivotal role in asymmetric organic synthesis. This method utilizes chiral catalysts to achieve high enantioselectivity and yield, underscoring the versatility of oxazole derivatives in synthesizing enantiopure compounds for scientific research and potential pharmaceutical applications (Pellissier, 2011).
Biomass-derived Levulinic Acid in Drug Synthesis
Levulinic acid, derived from biomass, is utilized in synthesizing various chemicals, including oxazole derivatives. Its role in drug synthesis is notable for offering a sustainable and cost-effective approach to producing medications. Levulinic acid's versatility in creating compounds with medicinal potential underscores the importance of oxazole derivatives and similar compounds in developing new drugs and medical materials (Zhang et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-2-[(1S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5/c1-8(2)7-10(16-14(20)22-15(4,5)6)12-17-11(13(18)19)9(3)21-12/h8,10H,7H2,1-6H3,(H,16,20)(H,18,19)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPZCAABWGAVSR-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(CC(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](CC(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


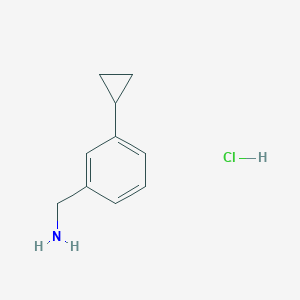
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2514126.png)

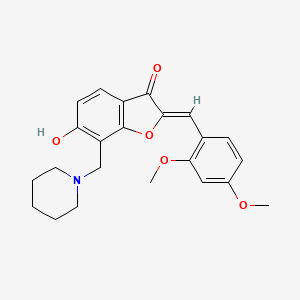
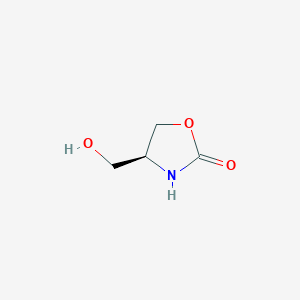
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2514132.png)
![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2514134.png)
![N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2514135.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2514140.png)
![N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2514142.png)
